
2-(Pyridin-4-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yloxy)aniline” was not found in the search results .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” were not found in the search results .Physical And Chemical Properties Analysis
Specific physical and chemical properties for “this compound” were not found in the search results .Applications De Recherche Scientifique
Docking and QSAR Studies
Julio Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies on derivatives of 2-pyridinylamine, including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, as c-Met kinase inhibitors. The research utilized docking to analyze the molecular features contributing to high inhibitory activity and employed QSAR methods to predict biological activities, offering insights into the development of new kinase inhibitors (Caballero et al., 2011).
Directing Group in C-H Amination
Hong-Yi Zhao et al. (2017) discovered 2-(Pyridin-2-yl)aniline as a new, removable directing group for C-H amination mediated by cupric acetate, illustrating the compound's utility in synthesizing aminated benzamide derivatives. This showcases its potential in organic synthesis and functional group modification (Zhao et al., 2017).
Antileishmanial Compounds
Heloisa de Mello et al. (2004) synthesized and analyzed 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, derived from aniline compounds, for their potential as anti-Leishmania drugs. The study highlighted the synthesis pathway and the structure-activity relationship, contributing to the search for new therapeutic agents against Leishmaniasis (Mello et al., 2004).
Coordination Chemistry
M. Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related compounds, underlining their application in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
O-Phosphitilation with Nucleoside Phosphoramidite Reagents
S. Gryaznov and R. Letsinger (1992) explored the use of pyridine derivatives, including aniline, in the selective O-phosphitilation of hydroxyl groups over amino groups in nucleoside phosphoramidites. This research contributes to the synthesis of oligonucleotide analogues, highlighting the reagent's versatility in organic synthesis (Gryaznov & Letsinger, 1992).
Mécanisme D'action
Mode of Action
Like other aniline derivatives, it may interact with various enzymes, receptors, or ion channels, leading to changes in cellular functions .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 2-(Pyridin-4-yloxy)aniline. Once the targets are identified, the downstream effects on biochemical pathways can be elucidated .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
2-pyridin-4-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPDVZBDYXCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4870-01-3 |
Source


|
| Record name | 2-(pyridin-4-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2867764.png)



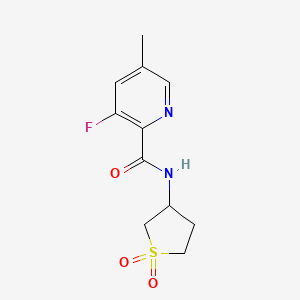
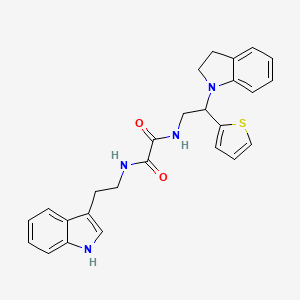
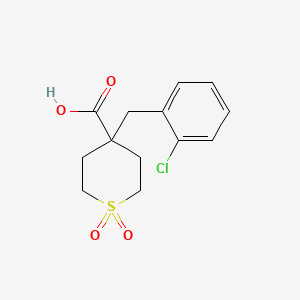
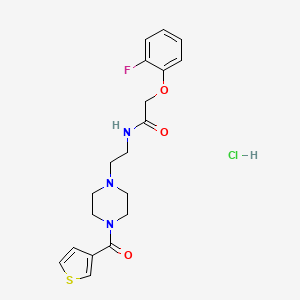
![N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2867778.png)
![1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B2867780.png)
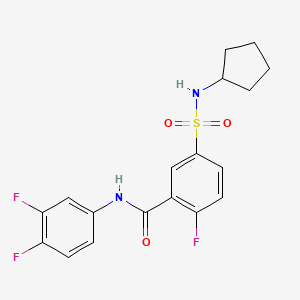
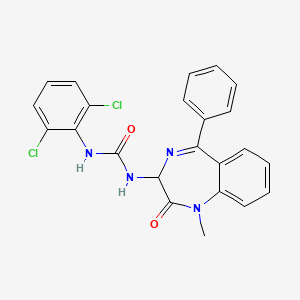
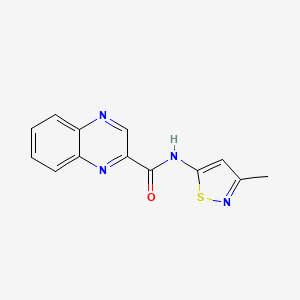
![Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate](/img/structure/B2867785.png)